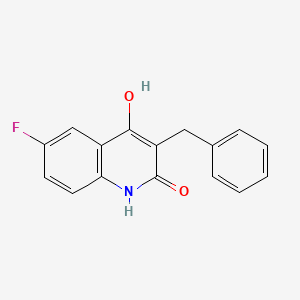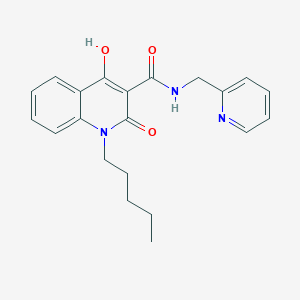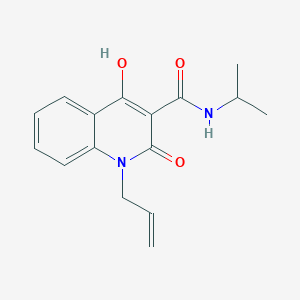
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties and biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation. It may also act by modulating the activity of immune cells, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. However, one limitation of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various diseases. Another direction is the investigation of its potential as a tool for the study of DNA replication and transcription. Finally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of N-isopropyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as the final product.
Aplicaciones Científicas De Investigación
1-allyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-hydroxy-2-oxo-N-propan-2-yl-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-9-18-12-8-6-5-7-11(12)14(19)13(16(18)21)15(20)17-10(2)3/h4-8,10,19H,1,9H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOIISQUVMVAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-(propan-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

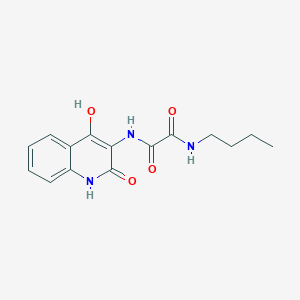

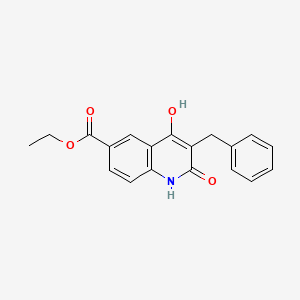
![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)

![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
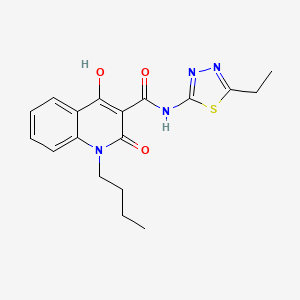

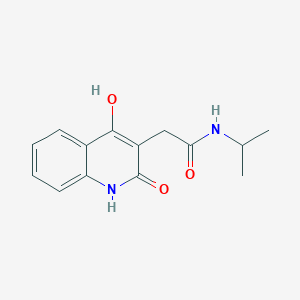
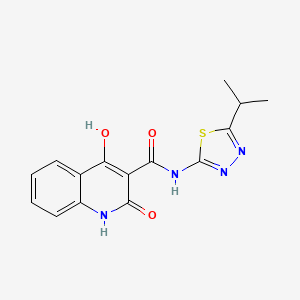
![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)
